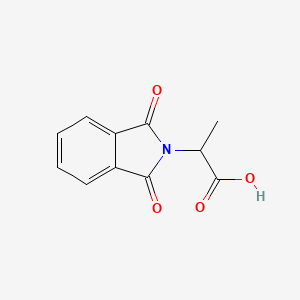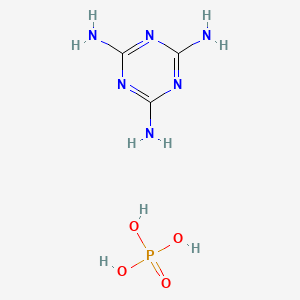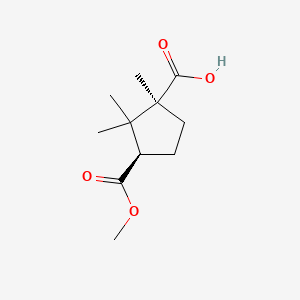
3-(Chloromethyl)quinoline hydrochloride
Descripción general
Descripción
3-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N . It has a molecular weight of 214.09 and 177.63 . The compound is in solid form .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes . This process involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . The synthesis of quinolines has been summarized for the first time, highlighting the advances in this area over the past 15 years .Molecular Structure Analysis
The InChI code for 3-(Chloromethyl)quinoline is 1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Quinolines can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules. Examples of these transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
This compound is a light cream powder . It has a melting point range of 183 - 187 °C / 361.4 - 368.6 °F .Aplicaciones Científicas De Investigación
Anticancer Potential : A study on a tri-quinoline compound synthesized from 2-chloro-3,6-dimethyl quinoline and 8-hydroxy quinoline showed significant cytotoxicity in human cervical cancer cell lines (HeLa) (Gayathri et al., 2017).
Corrosion Inhibition : 5-(chloromethyl)-8-quinolinol hydrochloride demonstrated a significant inhibition effect on steel corrosion in hydrochloric acid solution, acting as a mixed-type inhibitor (Faydy et al., 2016).
Chemical Reactions and Transformations : Investigations into 2-(dimethylcarbamoyl)quinolines revealed photochemical reactions leading to various quinoline derivatives, influenced by different conditions and substitution patterns (Ono & Hata, 1983).
Synthetic Applications : A Friedländer synthesis study showed the production of 2-(a-Chloroalkyl)quinoline derivatives from 2-aminoacetophenone and 2-aminobenzophenone, indicating the compound's utility in complex organic syntheses (Degtyarenko et al., 2007).
Antimicrobial Properties : Quinoline-2(1H)-thione, a potential antithyroid drug, showed the ability to form charge-transfer complexes and was studied for its interactions with molecular iodine (Chernov'yants et al., 2015).
Bioimaging Applications : A novel quinoline fluorescent probe designed for the detection of Al(III) ions showed potential for bioimaging in living cells, plant tissues, and zebrafish, demonstrating the compound's applicability in biological research (Lu et al., 2021).
Mecanismo De Acción
Target of Action
3-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H8ClN·HCl
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. These activities are often attributed to their ability to intercalate with DNA and disrupt essential biological processes .
Biochemical Pathways
For instance, some quinolines can inhibit DNA synthesis, disrupt cell division, and induce apoptosis in cancer cells .
Result of Action
Quinoline derivatives are known to exert various biological effects, including antimicrobial, antimalarial, and anticancer activities .
Safety and Hazards
Direcciones Futuras
Quinolines have a wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . Therefore, future research may focus on these areas.
Propiedades
IUPAC Name |
3-(chloromethyl)quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDLNZHGOGVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21863-56-9 | |
| Record name | 3-(chloromethyl)quinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



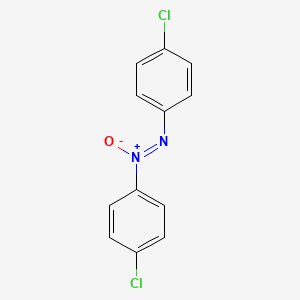

![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)
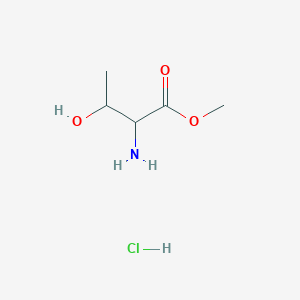
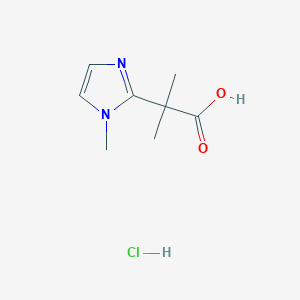
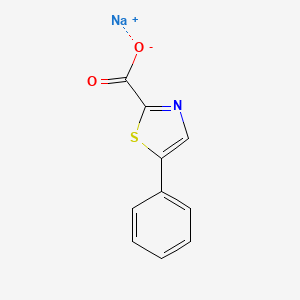
![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)


